molecular formula C16H14FN3O2 B10877383 (1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine

(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine

Cat. No.: B10877383
M. Wt: 299.30 g/mol
InChI Key: JCASTVMROJJCHY-YCOBMQIASA-N
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Description

4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone typically involves the reaction of 4-(4-fluorophenyl)-3-buten-2-one with 2-(4-nitrophenyl)hydrazine. The reaction is usually carried out in boiling ethanol containing a small amount of hydrochloric acid (0.2 mL; 37%) for about 1.5 hours. The product is then isolated by filtration, washed with ethanol, and recrystallized from dimethylformamide to obtain a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or fluoro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-3-buten-2-one hydrazone
  • 2-(4-Nitrophenyl)hydrazone derivatives

Uniqueness

4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other hydrazone derivatives .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

N-[(E)-[(E)-4-(4-fluorophenyl)but-3-en-2-ylidene]amino]-4-nitroaniline

InChI

InChI=1S/C16H14FN3O2/c1-12(2-3-13-4-6-14(17)7-5-13)18-19-15-8-10-16(11-9-15)20(21)22/h2-11,19H,1H3/b3-2+,18-12+

InChI Key

JCASTVMROJJCHY-YCOBMQIASA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)F

Origin of Product

United States

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